Daunorubicin hydrochloride

Catalog No.
S548607
CAS No.
23541-50-6
M.F
C27H29NO10.HCl
C27H30ClNO10
M. Wt
564.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daunorubicin hydrochloride

CAS Number

23541-50-6

Product Name

Daunorubicin hydrochloride

IUPAC Name

(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H29NO10.HCl
C27H30ClNO10

Molecular Weight

564.0 g/mol

InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1

InChI Key

GUGHGUXZJWAIAS-KNRITFDJSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Solubility

Soluble (NTP, 1992)

Synonyms

(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride; (8S-cis)-Daunomycin Hydrochloride; 13-Dihydrocarminomycin; Cerubidine; Daunoblastin; Daunomycin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Isomeric SMILES

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Mechanism of Action in Cancer Treatment

Daunorubicin's primary mechanism of action against cancer cells involves its interaction with an enzyme called topoisomerase II. This enzyme plays a crucial role in DNA replication and repair. Daunorubicin binds to topoisomerase II, preventing it from performing its function, ultimately leading to DNA damage and cell death (apoptosis) in cancer cells [].

Targeting Cancer Stem Cells

Recent research suggests that daunorubicin may be effective in eliminating cancer stem cells (CSCs) – a subpopulation of cancer cells with self-renewal and tumor-initiating capabilities. Studies have shown that daunorubicin can eliminate these cells, potentially offering a novel strategy for preventing cancer recurrence [].

Daunorubicin hydrochloride is an anthracycline antibiotic primarily utilized as an antineoplastic agent in the treatment of various cancers, particularly acute leukemias. It is derived from the bacterium Streptomyces peucetius and is known for its potent cytotoxic effects against cancer cells. The compound's chemical formula is C27H30ClNO10C_{27}H_{30}ClNO_{10}, and it appears as an orange-red powder that decomposes at temperatures between 188°C and 190°C . Daunorubicin hydrochloride is administered intravenously and is recognized for its significant cardiotoxicity, necessitating careful monitoring during treatment .

Daunorubicin acts by intercalating (inserting) itself between DNA base pairs, inhibiting DNA and RNA synthesis and hindering cell division in cancer cells [].

Daunorubicin is a powerful drug with significant side effects, including []:

  • Bone marrow suppression: Can lead to decreased production of red and white blood cells.
  • Cardiotoxicity: May damage heart muscle, leading to heart failure.
  • Hair loss
  • Nausea and vomiting

Daunorubicin hydrochloride exerts its effects through several key chemical interactions:

  • Intercalation with DNA: The compound intercalates between DNA base pairs, disrupting the double helix structure and inhibiting replication and transcription processes. This action leads to the formation of single- and double-strand breaks in the DNA .
  • Inhibition of Topoisomerase II: Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, preventing the enzyme from resealing the DNA strands after they have been cleaved, which is essential for DNA replication .
  • Generation of Reactive Oxygen Species: The drug can induce oxidative stress within cells, leading to further DNA damage and apoptosis through free radical generation .

Daunorubicin hydrochloride exhibits significant biological activity as an antineoplastic agent. Its primary mechanisms include:

  • Cytotoxicity: The drug induces cell death in rapidly dividing cancer cells by disrupting their ability to replicate DNA effectively. This makes it particularly effective against leukemias, where rapid cell division is a hallmark of the disease .
  • Immunosuppressive Effects: Due to its impact on bone marrow function, daunorubicin can lead to cytopenias (a reduction in blood cell types), which necessitates monitoring for infections and bleeding risks during therapy .

The synthesis of daunorubicin hydrochloride involves several steps:

  • Isolation from Natural Sources: Initially, daunorubicin is extracted from Streptomyces peucetius cultures through fermentation processes.
  • Chemical Modifications: Various chemical modifications can be performed to enhance its pharmacological properties or reduce side effects. This includes converting daunorubicin into its hydrochloride salt form for improved solubility and stability .
  • Liposomal Formulation: A liposomal formulation of daunorubicin has been developed to improve drug delivery specifically to tumor cells while minimizing systemic toxicity. This formulation encapsulates the drug in lipid spheres, allowing for targeted release within the tumor microenvironment .

Daunorubicin hydrochloride is primarily used in:

  • Treatment of Leukemias: It is effective against acute myeloid leukemia, acute lymphoblastic leukemia, and chronic myelogenous leukemia.
  • Combination Chemotherapy Regimens: Often used in conjunction with other cytotoxic agents like cytarabine to enhance therapeutic efficacy and achieve higher remission rates .
  • Clinical Trials for Other Cancers: Research continues into its effectiveness against other malignancies, including breast cancer and certain sarcomas .

Daunorubicin hydrochloride has been studied for its interactions with various drugs and biological systems:

  • Cardiotoxicity Studies: Research indicates that daunorubicin can form complexes with topoisomerase IIb in cardiomyocytes, leading to mitochondrial damage and increased risk of heart failure, especially at higher cumulative doses .
  • Drug Interactions: Concomitant use with other chemotherapeutic agents or radiotherapy can exacerbate cardiac toxicity. Monitoring protocols are recommended when used alongside agents like dexrazoxane, which may mitigate some cardiotoxic effects without compromising efficacy .

Daunorubicin hydrochloride shares similarities with other anthracyclines but has unique properties that distinguish it:

Compound NameKey Characteristics
DoxorubicinSimilar mechanism of action; used widely in various cancers; higher cardiotoxicity risk at similar doses.
EpirubicinA derivative of doxorubicin with a slightly altered structure; often used in breast cancer treatment; lower cardiotoxicity compared to doxorubicin.
IdarubicinMore potent than daunorubicin; used in acute myeloid leukemia; has a shorter half-life but similar mechanisms.
MitoxantroneA synthetic analogue that intercalates DNA but has a different structure; lower incidence of cardiotoxicity compared to anthracyclines.

Daunorubicin's unique intercalation preference for G/C base pairs flanked by A/T pairs gives it distinct binding characteristics compared to these compounds, influencing its therapeutic profile and side effect spectrum .

Daunorubicin hydrochloride exhibits distinctive solubility characteristics that are fundamental to its pharmaceutical formulation and stability. The compound demonstrates excellent water solubility with a measured value of 61.3 mg/mL (108.74 mM) [1], making it highly suitable for aqueous formulations. This exceptional water solubility is attributed to the hydrochloride salt formation, which significantly enhances the bioavailability compared to the free base form [2].

The compound's solubility profile varies considerably across different solvents. In dimethyl sulfoxide, daunorubicin hydrochloride achieves a solubility of 53.3 mg/mL (94.56 mM), while in dimethylformamide the solubility decreases to 20.0 mg/mL (35.46 mM) [1]. Ethanol demonstrates minimal solubility at only 0.5 mg/mL (0.89 mM), indicating poor compatibility with alcoholic systems [1] [3]. In phosphate buffered saline at physiological pH 7.2, the solubility is approximately 10.0 mg/mL (17.73 mM) [1] [3], which represents adequate solubility for therapeutic applications.

The pH-dependent behavior of daunorubicin hydrochloride is a critical factor affecting both its solubility and stability. The compound demonstrates maximum stability within a narrow pH range of 4.5 to 5.5 [4] [5]. At pH values above 8, the compound undergoes rapid decomposition, which is visually indicated by a characteristic color change from red to blue-purple [6] [4]. This decomposition is accompanied by the formation of degradation products that significantly reduce the therapeutic efficacy.
Below pH 4, daunorubicin hydrochloride experiences substantial decomposition through acid-catalyzed hydrolysis [4] [7]. The degradation mechanism at low pH involves the cleavage of the glycosidic bond, resulting in the formation of the aglycone daunorubicinone and the amino sugar daunosamine [7] [8]. In the pH range of 6-8, progressive degradation occurs with moderate rates, representing an intermediate stability zone.

The molecular ionization state of daunorubicin hydrochloride varies with pH, affecting both its solubility and chemical stability. The compound exists in different protonation states depending on the pH environment, with the amino group in the daunosamine moiety serving as the primary ionizable site [7]. This pH-dependent ionization directly influences the compound's interaction with excipients and its overall formulation stability.

Degradation Pathways Under Thermal and Photolytic Stress

Daunorubicin hydrochloride undergoes thermal degradation following first-order kinetics in the solid state [9]. The degradation mechanism in dry conditions follows a first-order reaction pathway dependent on substrate concentration, while under increased relative humidity (60.5-90.0%), the process transitions to an autocatalytic reaction of first order with respect to the drug concentration [10] [11]. The temperature dependence of degradation follows the Arrhenius relationship, with activation energies ranging from 62.4 to 109.9 kJ/mol depending on the specific reaction conditions [7].

The thermodynamic parameters reveal that increased relative humidity significantly determines the degradation rate and mechanism. At 76.4% relative humidity and elevated temperatures (353-373 K), the degradation rate constants range from 10⁻⁴ to 10⁻⁶ s⁻¹ [9]. The dependence of degradation rate on relative humidity follows the equation: ln k = (6.63 ± 1.22) × 10⁻² (RH%) - (13.35 ± 1.68) [9], demonstrating the critical importance of moisture control in pharmaceutical storage.

Photolytic degradation of daunorubicin hydrochloride occurs through first-order kinetics and is significantly influenced by both concentration and pH [12] [13]. The photodegradation rate is inversely proportional to drug concentration, meaning that lower concentrations are more susceptible to light-induced degradation [12]. At concentrations below 100 μg/mL, significant losses occur upon sufficient light exposure, while at clinical concentrations of 500 μg/mL or above, photodegradation becomes less problematic [14] [15].

The photodegradation process involves the formation of both red and colorless degradation products at wavelengths of 365 nm [8]. Exposure to fluorescent light and ultraviolet radiation (366 nm) results in rapid photoinactivation [4] [14]. The mechanism involves photooxidation reactions that can be enhanced by increasing pH values, making alkaline conditions particularly detrimental to photostability [16].

Protection from light exposure is essential, particularly for dilute solutions used in analytical work or stability studies [12]. The photodegradation follows pseudo-first-order kinetics and can be significantly reduced through the use of amber glass containers or opaque packaging systems [14] [17]. Studies have demonstrated that in the dark, daunorubicin hydrochloride solutions maintain stability for extended periods, while light exposure rapidly accelerates degradation [18] [17].

Compatibility Studies with Pharmaceutical Excipients

Daunorubicin hydrochloride demonstrates selective compatibility with pharmaceutical excipients, requiring careful consideration during formulation development. The compound shows excellent compatibility with sodium chloride, which is routinely used at 9 mg/mL in commercial formulations [19] [20]. This compatibility is essential as sodium chloride serves as an isotonic agent and helps maintain the osmotic balance of intravenous solutions.

Incompatibility with specific excipients has been clearly documented. Heparin sodium shows marked incompatibility with daunorubicin hydrochloride, resulting in precipitation and loss of therapeutic activity [21]. Similarly, aluminum-containing components demonstrate severe incompatibility, causing darkening of the solution with the formation of black patches within 12-24 hours at room temperature [14] [21]. This reaction occurs even when protected from light, indicating a chemical incompatibility rather than photocatalyzed degradation.

Dexamethasone sodium phosphate causes immediate precipitation when mixed with daunorubicin hydrochloride solutions, making concurrent administration inadvisable [22] [14]. This incompatibility is attributed to the formation of insoluble complexes between the two compounds, rendering both therapeutically ineffective.

Conversely, cytarabine demonstrates excellent compatibility with daunorubicin hydrochloride in various infusion fluids [23] [14]. Studies have shown that mixtures containing both compounds remain stable in 5% dextrose solution for more than 48 hours when stored in darkness at room temperature [23]. This compatibility is clinically significant as these drugs are frequently used in combination therapy for leukemia treatment.

The compatibility with infusion fluids varies depending on the specific solution composition. Daunorubicin hydrochloride shows acceptable stability in 5% dextrose injection, 0.9% sodium chloride injection, and lactated Ringer's injection for periods exceeding 48 hours [23]. However, the pH of the admixture solution, which depends on the infusion fluid composition, directly affects the stability profile.

Filter compatibility studies indicate that daunorubicin hydrochloride binds only slightly to cellulose acetate/nitrate and polytetrafluoroethylene filters [14]. This minimal binding ensures that therapeutic doses are maintained during filtration processes commonly used in hospital pharmacy preparations.

Stabilization Strategies for Formulation Development

Sodium sulfite emerges as a highly effective photoprotective agent for daunorubicin hydrochloride formulations. At concentrations of 1.9 × 10⁻³ M, sodium sulfite provides significant protection against photolytic degradation, with effectiveness increasing progressively as pH increases from 3.7 to 8.2 [16]. The photoprotective mechanism involves the scavenging of reactive oxygen species generated during light exposure, thereby preventing the formation of degradation products.

The effectiveness of sodium sulfite as a stabilizer is pH-dependent, with optimal protection observed at higher pH values within the stability range [16]. This relationship suggests that the antioxidant mechanism becomes more efficient under specific ionization conditions. Additionally, increased ionic strength appears to decrease the degradation rate in both the presence and absence of sodium sulfite [16].

pH optimization represents the most critical stabilization strategy for daunorubicin hydrochloride formulations. Maintaining the pH within the narrow range of 4.5 to 5.5 provides maximum chemical stability [4] [5]. Commercial formulations typically achieve this through the use of hydrochloric acid and/or sodium hydroxide for pH adjustment [19] [20]. The pH of reconstituted solutions ranges from 3 to 4, ensuring optimal stability during storage and administration [19].

Temperature control serves as a fundamental stabilization approach. Storage under refrigeration at 2-8°C significantly extends the shelf life of both powder and reconstituted solutions [14] [17]. The unreconstituted vials should be stored at controlled room temperature (15-30°C) when refrigeration is not available, but always protected from light [18]. Reconstituted solutions maintain stability for 24 hours at room temperature or 48 hours under refrigeration [18] [17].

Light protection is essential throughout the entire product lifecycle. Amber glass vials provide effective protection during storage, while opaque secondary packaging offers additional security [14]. During preparation and administration, exposure to light should be minimized, particularly for dilute solutions [12] [14]. The use of light-resistant containers and protection from both fluorescent light and direct sunlight are standard requirements.

Antioxidant systems beyond sodium sulfite can be employed to prevent oxidative degradation. The selection of appropriate antioxidants must consider compatibility with the drug substance and the intended route of administration [24]. Combination antioxidant systems may provide synergistic protection against multiple degradation pathways.

Container selection plays a crucial role in maintaining stability. Polypropylene syringes have been shown to provide excellent compatibility, with minimal drug loss observed over 43 days at 4°C [14]. The selection of appropriate container materials must consider both chemical compatibility and barrier properties against light and oxygen.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

563.1558238 g/mol

Monoisotopic Mass

563.1558238 g/mol

Heavy Atom Count

39

Appearance

Red to Dark Red Solid

Melting Point

370 to 374 °F (decomposes) (NTP, 1992)

UNII

UD984I04LZ
ZS7284E0ZP

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (58.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (41.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H334 (54.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (44%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (98.67%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (45.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drug: Ade
Drugs in the ADE combination: A = Cytarabine (Ara-C) ; D = Daunorubicin Hydrochloride ; E = Etoposide Phosphate
ADE is used to treat: Acute myeloid leukemia in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Daunorubicin Hydrochloride is the hydrochloride salt of an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. Daunorubicin exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

67463-64-3
72402-72-3
70629-85-5
76793-43-6
63950-07-2
23541-50-6

Wikipedia

Daunorubicin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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